molecular formula C20H29N3O3S B2491032 N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 946366-05-8

N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No. B2491032
CAS RN: 946366-05-8
M. Wt: 391.53
InChI Key: ZUIQBICKXPIGGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide compounds involves complex reactions, including aminohalogenation and reactions with TsNBr2, yielding compounds with potential anticancer properties (Zhang, Shi-jie, Hu, Wei-Xiao, 2010). Moreover, strategies employing directed ortho-metallation methodology have been utilized for the synthesis of investigational drugs for Alzheimer's disease, showcasing the complexity and potential of sulfonamide synthesis (Ciszewska, Heidi Pfefferkorn, Y. S. Tang, Lawrence Jones, Richard Tarapata, U. Sunay, 1997).

Molecular Structure Analysis

Studies have provided insights into the molecular structure through X-ray crystallography, revealing specific spatial arrangements and crystalline structures that influence the compound's reactivity and interaction with biological targets. These analyses are crucial for understanding the compound's functional capabilities and potential applications in therapeutic contexts (B. Al-Hourani, M. El‐Barghouthi, R. McDonald, W. Al-Awaida, Sai Kiran Sharma, F. Wuest, 2016).

Chemical Reactions and Properties

The chemical reactivity of sulfonamide compounds, including our compound of interest, often involves interactions with various organic and inorganic reactants, leading to a wide range of products with distinct properties and potential applications. The manipulation of these reactions enables the development of compounds with desired biological activities and physical-chemical characteristics (J. Dong, Zhong-Qian Wu, Zhengyi Liu, Ping Liu, P. Sun, 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, significantly affect the compound's usability in various applications. Studies have shown that modifications to the sulfonamide structure can drastically alter these physical properties, thereby influencing the compound's applicability in different scientific and industrial fields (J. Ogawa, S. Okada, Z. Glavcheva, H. Nakanishi, 2008).

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under various conditions, and interaction with biological molecules, are essential for understanding the compound's potential as a therapeutic agent or in other chemical applications. These properties are often determined through a combination of experimental studies and computational modeling, providing insights into the compound's behavior at the molecular level (A. Rehman, A. Siddiqa, M. Abbasi, S. Z. Siddiqui, S. Rasool, 2016).

Scientific Research Applications

Synthesis and Biological Activity

  • Novel sulfonamides have been synthesized and evaluated for their potential anti-HIV and antifungal activities. These studies involve compounds bearing sulfonamide groups, indicating a continued interest in the development of sulfonamide derivatives for therapeutic purposes (Zareef et al., 2007).

Nonlinear Optical (NLO) Materials

  • Research on derivatives of stilbazolium salts, including those with sulfonate groups, has shown their excellent properties for second-order nonlinear optics, indicating potential applications in photonics and telecommunication technologies (Ogawa et al., 2008).

Computational Studies and Structural Analysis

  • Computational and structural analysis of newly synthesized sulfonamide molecules provides insights into their potential electronic and optical properties, showcasing their relevance in materials science and molecular engineering (Murthy et al., 2018).

Anticancer Properties

  • Sulfonamide derivatives have been investigated for their anticancer properties, with studies focusing on their synthesis, crystal structure, and biological activity. This highlights the significance of sulfonamide compounds in the development of new anticancer agents (Zhang et al., 2010).

Polymeric Materials

  • The synthesis of cationic polymers incorporating sulfonamide groups and their interaction with DNA and bacterial cells have been explored for applications in biotechnology and medicine, such as gene delivery and antimicrobial coatings (Sobolčiak et al., 2013).

Alzheimer’s Disease Therapy

  • Sulfonamides have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase, indicating potential applications in Alzheimer’s disease therapy (Abbasi et al., 2018).

properties

IUPAC Name

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3S/c1-15-13-18(11-12-20(15)26-6)27(24,25)21-14-19(23(4)5)16-7-9-17(10-8-16)22(2)3/h7-13,19,21H,14H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIQBICKXPIGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-4-methoxy-3-methylbenzenesulfonamide

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